

A Comparative Guide to Analytical Standards for 2-(Aminomethyl)-N,N-dimethylaniline

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Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271461

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For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the integrity of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for **2-(aminomethyl)-N,N-dimethylaniline** (CAS No: 57678-45-2), detailing typical product specifications and providing robust analytical methodologies for their verification.

Comparison of Commercially Available Standards

Analytical standards for **2-(aminomethyl)-N,N-dimethylaniline** are available from several suppliers, primarily intended for research and development purposes. While lot-specific purity and impurity profiles can only be confirmed via the Certificate of Analysis (CoA) provided by the vendor, the table below summarizes the typical specifications offered by various suppliers based on publicly available data.

Supplier/ Vendor	Product Name	CAS Number	Stated Purity	Molecular Formula	Molecular Weight	Storage Condition s
Sigma- Aldrich	2- (Aminomet hyl)-N,N- dimethylani line	57678-45- 2	≥98%	C ₉ H ₁₄ N ₂	150.22	2-8°C, Keep in dark place, sealed in dry
BLDpharm	2- (Aminomet hyl)-N,N- dimethylani line	57678-45- 2	Not specified	C ₉ H ₁₄ N ₂	150.22[1]	2-8°C, Keep in dark place, sealed in dry[1]
Aladdin Scientific	2- (Aminomet hyl)-N,N- dimethylani line	57678-45- 2	98%[2]	C ₉ H ₁₄ N ₂	Not specified	2-8°C, Protected from light, Desiccated [2]
LabSolutio ns	2- (Aminomet hyl)-N,N- dimethylani line	57678-45- 2	98%[3]	C ₉ H ₁₄ N ₂	150.23[3]	2-8°C, Protected from light, Desiccated [3]

Experimental Protocols for Purity Verification

The following protocols describe standard analytical techniques for assessing the purity of **2-(aminomethyl)-N,N-dimethylaniline** standards. These methods are based on established chromatographic principles for the analysis of aromatic amines.[4][5]

HPLC is a primary technique for assessing the purity of non-volatile compounds like aromatic amines.[6] A reversed-phase method allows for the separation of the main compound from potential impurities.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: Acetonitrile
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-20 min: Linear gradient to 50% A, 50% B
 - 20-25 min: Hold at 50% A, 50% B
 - 25-26 min: Return to 95% A, 5% B
 - 26-30 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.

Sample Preparation:

- Accurately weigh and dissolve approximately 10 mg of the **2-(aminomethyl)-N,N-dimethylaniline** standard in the initial mobile phase composition (95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.
- Dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent.
- Filter the final solution through a 0.45 µm syringe filter prior to injection.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature of the primary amine group in **2-(aminomethyl)-N,N-dimethylaniline**, derivatization is recommended to improve its volatility and chromatographic peak shape.^[7]

Derivatization Protocol:

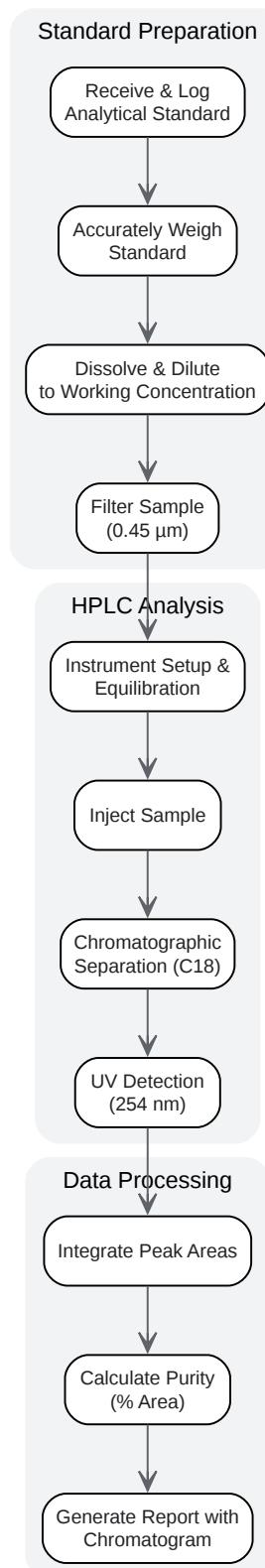
- To 1 mL of a 1 mg/mL solution of the standard in a non-polar solvent (e.g., Dichloromethane), add 100 μ L of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70 °C for 30 minutes in a sealed vial.
- Cool the vial to room temperature before injection.

GC-MS Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.
 - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

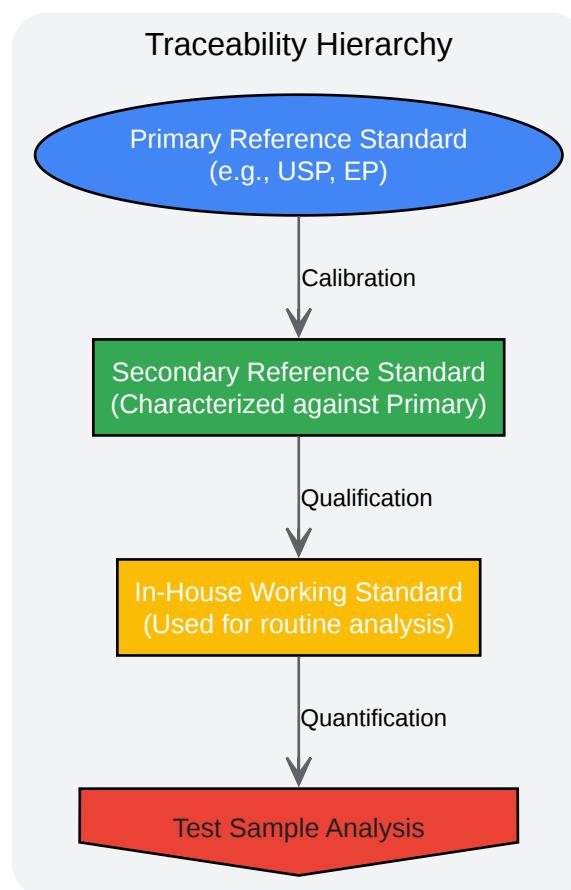
Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the hierarchical nature of analytical standards.



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Caption: Workflow for HPLC-UV Purity Assessment.



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Caption: Hierarchy of Analytical Reference Standards.

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